(E)-2-amino-1-((3,4-dimethoxybenzylidene)amino)-N-isobutyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
Description
The compound (E)-2-amino-1-((3,4-dimethoxybenzylidene)amino)-N-isobutyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a pyrrolo[2,3-b]quinoxaline derivative characterized by:
- A (3,4-dimethoxybenzylidene)amino substituent at position 1, introducing electron-donating methoxy groups that enhance lipophilicity and modulate electronic interactions.
- An N-isobutyl carboxamide side chain at position 3, contributing steric bulk and influencing solubility and pharmacokinetics.
Properties
IUPAC Name |
2-amino-1-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-N-(2-methylpropyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N6O3/c1-14(2)12-26-24(31)20-21-23(29-17-8-6-5-7-16(17)28-21)30(22(20)25)27-13-15-9-10-18(32-3)19(11-15)33-4/h5-11,13-14H,12,25H2,1-4H3,(H,26,31)/b27-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBMBTASSGKQDMX-UVHMKAGCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)N=CC4=CC(=C(C=C4)OC)OC)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)/N=C/C4=CC(=C(C=C4)OC)OC)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-amino-1-((3,4-dimethoxybenzylidene)amino)-N-isobutyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrroloquinoxaline core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the isobutyl group: This can be achieved through alkylation reactions using isobutyl halides in the presence of a base.
Attachment of the dimethoxybenzylidene moiety: This step involves a condensation reaction between an amine group on the pyrroloquinoxaline core and 3,4-dimethoxybenzaldehyde under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(E)-2-amino-1-((3,4-dimethoxybenzylidene)amino)-N-isobutyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino or carboxamide groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of quinoxaline derivatives with oxidized functional groups.
Reduction: Formation of reduced amine or alcohol derivatives.
Substitution: Formation of substituted pyrroloquinoxaline derivatives.
Scientific Research Applications
Chemistry
In chemistry, (E)-2-amino-1-((3,4-dimethoxybenzylidene)amino)-N-isobutyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound has been studied for its potential as a bioactive molecule. It has shown promise in various assays for its ability to interact with biological targets, making it a candidate for drug development.
Medicine
In medicinal chemistry, (E)-2-amino-1-((3,4-dimethoxybenzylidene)amino)-N-isobutyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is being investigated for its potential therapeutic applications. It has been evaluated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its unique chemical properties make it suitable for applications in electronics, coatings, and polymers.
Mechanism of Action
The mechanism of action of (E)-2-amino-1-((3,4-dimethoxybenzylidene)amino)-N-isobutyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide involves its interaction with specific molecular targets. It can bind to enzymes, receptors, or other proteins, modulating their activity. The pathways involved may include inhibition of enzyme activity, blocking receptor-ligand interactions, or altering signal transduction pathways.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Table 1: Key Structural and Physicochemical Comparisons
Substituent-Driven Properties
A. Benzylidene Modifications
- 3,4-Dimethoxy (Target) : The dual methoxy groups in the target compound enhance lipophilicity (logP ~3.5–4.0 inferred) compared to analogs with single hydroxy (logP ~2.8–3.2, ) or ethoxy groups (logP ~3.0–3.5, ). Methoxy groups also improve metabolic stability by resisting oxidative degradation.
- Pyridinyl () : The 2-pyridinyl group introduces a basic nitrogen, enabling pH-dependent solubility and metal coordination, which is absent in the target compound .
B. N-Substituent Variations
- 2-Methoxyethyl () : This substituent balances hydrophilicity and lipophilicity, improving solubility (e.g., : 444.48 g/mol with 4-ethoxybenzylidene) .
- Allyl () : The unsaturated allyl group may confer reactivity in click chemistry or covalent binding strategies, unlike the inert isobutyl chain .
C. Core Modifications
Inferred Pharmacological Implications
- Target Compound : The 3,4-dimethoxy and isobutyl groups suggest suitability for CNS-targeting applications due to enhanced blood-brain barrier penetration, though this requires experimental validation.
- and : The 3-hydroxy and 4-ethoxy analogs may serve as leads for antimicrobial or anticancer agents where polar interactions dominate .
- : The cyclohexenyl-ethyl substituent introduces conformational rigidity, which could stabilize interactions with hydrophobic enzyme pockets .
Biological Activity
The compound (E)-2-amino-1-((3,4-dimethoxybenzylidene)amino)-N-isobutyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a member of the pyrroloquinoxaline family, which has garnered attention due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound features a pyrrolo[2,3-b]quinoxaline core substituted with an isobutyl group and a 3,4-dimethoxybenzylidene moiety. The molecular formula is C₁₈H₁₈N₄O₃.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Anticancer Activity : Studies have shown that compounds within the pyrroloquinoxaline class can inhibit cancer cell proliferation. Specifically, they may induce apoptosis in various cancer cell lines through mechanisms involving the modulation of signaling pathways such as the PI3K/Akt and MAPK pathways.
- Antioxidant Properties : The presence of methoxy groups in the structure is associated with enhanced antioxidant activity. This effect can mitigate oxidative stress in cells, potentially preventing damage linked to various diseases.
- Anti-inflammatory Effects : The compound has demonstrated the ability to inhibit pro-inflammatory cytokines and enzymes, suggesting a role in managing inflammatory conditions.
The biological effects of (E)-2-amino-1-((3,4-dimethoxybenzylidene)amino)-N-isobutyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of specific enzymes involved in cancer cell metabolism and proliferation.
- Receptor Binding : Docking studies suggest that it may interact with various biological receptors, influencing cellular signaling pathways.
Anticancer Studies
A study published in MDPI highlighted that derivatives of pyrroloquinoxaline exhibited significant cytotoxic effects against human cancer cell lines. The compound was tested against breast and lung cancer cells, showing IC50 values indicating potent activity .
Antioxidant Activity
Research indicated that the compound effectively scavenged free radicals in vitro. In a controlled study, it reduced oxidative stress markers in human cell lines exposed to oxidative agents .
Anti-inflammatory Effects
In vivo studies demonstrated that administration of the compound reduced inflammation in animal models of arthritis by downregulating the expression of inflammatory cytokines .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
